Oxazol-5-amine

Catalog No.
S652749
CAS No.
97958-46-8
M.F
C3H4N2O
M. Wt
84.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxazol-5-amine

CAS Number

97958-46-8

Product Name

Oxazol-5-amine

IUPAC Name

1,3-oxazol-5-amine

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

InChI

InChI=1S/C3H4N2O/c4-3-1-5-2-6-3/h1-2H,4H2

InChI Key

YBEAMOBHNFDQMM-UHFFFAOYSA-N

SMILES

C1=C(OC=N1)N

Synonyms

5-aminooxazole

Canonical SMILES

C1=C(OC=N1)N

Oxazol-5-amine (CAS 97958-46-8) is a highly versatile heterocyclic building block characterized by its electron-rich diene system and specific substitution pattern. In industrial and advanced laboratory procurement, it is primarily sourced as a pivotal precursor for the synthesis of complex polyheterocycles, such as pyrrolo[3,4-b]pyridines and oxazolo[5,4-d]pyrimidines, via multicomponent reactions. Unlike standard oxazoles, the 5-amino substitution profoundly alters the electronic landscape of the ring, transforming it into a highly reactive participant in inverse-electron-demand Diels-Alder (IEDDA) cycloadditions and enabling its use as a traceless internal activator in macrocyclization workflows [1]. Its procurement is driven by its ability to collapse multi-step synthetic routes into highly atom-economical, one-pot cascades, thereby streamlining processability and reducing downstream purification bottlenecks [2].

Substituting Oxazol-5-amine with its more common structural isomer, 2-aminooxazole, or an unsubstituted oxazole fundamentally disrupts synthetic processability and regioselectivity. 2-Aminooxazole lacks the specific electron-donating effect at the 5-position required to activate the C4-position for targeted electrophilic attack, typically reacting at C5 instead, which leads to completely different regioisomeric products during library synthesis [1]. Furthermore, in advanced multicomponent workflows such as the Ugi-Zhu cascade, unsubstituted oxazoles fail to act as sufficiently electron-rich dienes for Kondrat'eva aza-Diels-Alder cycloadditions under mild conditions. While 5-aminooxazoles readily undergo these cycloadditions to form bridged tricyclic intermediates at moderate temperatures (e.g., 80 °C), standard oxazoles require harsh thermal activation that degrades sensitive functional groups, making them non-viable substitutes for high-yield, one-pot polyheterocycle manufacturing[2].

Processability in Multicomponent Cascade Syntheses

Oxazol-5-amine derivatives serve as critical intermediates in the Ugi-Zhu three-component reaction (UZ-3CR), enabling direct cascade transformations into complex pyrrolo[3,4-b]pyridin-5-ones. When utilized in optimized one-pot cascades with dienophiles like maleic anhydride, the 5-aminooxazole core facilitates aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration sequences with yields reaching 94–96% at 80 °C [1]. In contrast, traditional stepwise synthesis of these polyheterocycles requires multiple isolation steps and chromatographic purifications, typically resulting in overall yields below 40%[2].

Evidence DimensionOverall yield in polyheterocycle cascade synthesis
Target Compound Data94–96% yield in one-pot cascade at 80 °C
Comparator Or BaselineTraditional stepwise synthesis (<40% overall yield)
Quantified Difference>50% absolute increase in overall yield with elimination of intermediate purification steps
ConditionsOne-pot UZ-3CR cascade with maleic anhydride in chlorobenzene or toluene at 80 °C

Procuring the 5-aminooxazole scaffold allows manufacturers to consolidate multi-step syntheses into a single, highly atom-economical operation, drastically reducing solvent waste and cycle times.

Formulation Compatibility as a Traceless Internal Activator

In the synthesis of macrocyclodepsipeptides, the 5-aminooxazole motif functions as a built-in, traceless activator for the terminal carboxylic acid. Protonation of the 5-aminooxazole under mild acidic conditions (e.g., trifluoroacetic acid at room temperature) triggers macrolactonization without the need for any external coupling reagents [1]. Conversely, standard linear seco-acids require 1 to 3 equivalents of expensive external coupling reagents (such as HATU or PyBOP) and strictly controlled high-dilution conditions to achieve macrocyclization, often suffering from competing epimerization [1].

Evidence DimensionRequirement for external coupling reagents during macrolactonization
Target Compound Data0 equivalents required (self-activating via 5-aminooxazole protonation)
Comparator Or BaselineStandard linear seco-acids (require 1–3 equivalents of HATU/PyBOP)
Quantified Difference100% reduction in external coupling reagent consumption
ConditionsTrifluoroacetic acid (TFA) in acetonitrile at room temperature

Eliminating stoichiometric coupling reagents lowers raw material costs and simplifies downstream purification in the scale-up of complex cyclic peptides.

Precursor Suitability and Electrophilic Regioselectivity

The specific placement of the amino group at the 5-position strongly activates the C4-position of the oxazole ring toward electrophilic attack. Reactions with electrophiles such as isocyanates or isothiocyanates proceed with exclusive C4-regioselectivity to yield 5-amino-4-oxazolecarboxamides [1]. If a buyer attempts to substitute this with 2-aminooxazole, the electronic distribution favors electrophilic attack at the C5-position instead, yielding entirely different regioisomers and preventing the formation of target 4,5-disubstituted scaffolds [1].

Evidence DimensionPrimary site of electrophilic functionalization
Target Compound DataExclusive C4-position reactivity
Comparator Or Baseline2-aminooxazole (C5-position reactivity)
Quantified DifferenceComplete shift in regioselectivity from C5 to C4
ConditionsReaction with isocyanates/isothiocyanates under standard electrophilic substitution conditions

Guaranteed C4-regioselectivity avoids the generation of unwanted regioisomers, eliminating the need for costly and time-consuming chromatographic separations during building block synthesis.

Thermal Behavior in Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloadditions

The electron-donating 5-amino group significantly lowers the activation energy required for the oxazole ring to participate as a diene in Kondrat'eva aza-Diels-Alder cycloadditions. 5-Aminooxazoles react efficiently with various dienophiles under mild, acid-promoted conditions (often ≤80 °C) to yield highly substituted pyridines [1]. In stark contrast, unsubstituted oxazoles are notoriously sluggish dienes, typically requiring harsh thermal activation (often >150 °C) or extreme high-pressure conditions to force the cycloaddition, which is incompatible with sensitive functional groups [1].

Evidence DimensionThermal activation requirement for Diels-Alder cycloaddition
Target Compound DataMild conditions (≤80 °C, acid-promoted)
Comparator Or BaselineUnsubstituted oxazole (>150 °C or high pressure)
Quantified Difference>70 °C reduction in required reaction temperature
ConditionsIEDDA cycloaddition with dienophiles (e.g., maleic anhydride, fumaric acid)

Lowering the thermal barrier for cycloadditions allows for the integration of sensitive functional groups and reduces energy overhead during industrial scale-up.

One-Pot Synthesis of Pyrrolo[3,4-b]pyridine Libraries

Leveraging its highly efficient diene reactivity in Ugi-Zhu multicomponent reactions, Oxazol-5-amine serves as a direct precursor for generating pyrrolo[3,4-b]pyridin-5-one libraries. Its ability to undergo cascade aza-Diels-Alder cycloadditions at moderate temperatures (80 °C) eliminates the need for isolating intermediate Schiff bases, making it highly suitable for high-throughput pharmaceutical discovery workflows targeting antiviral or antineoplastic agents [1].

Traceless Activation in Macrocyclodepsipeptide Manufacturing

For the synthesis of complex cyclic peptides and depsipeptides, incorporating the 5-aminooxazole motif at the C-terminus serves as a built-in activator. Upon mild acid treatment, it drives macrolactonization internally, bypassing the need for expensive external coupling reagents like HATU. This makes it an ideal strategy for scaling up macrocyclic drugs where coupling reagent costs and epimerization control are major procurement concerns [2].

Regioselective Assembly of Oxazolo[5,4-d]pyrimidines

Because the 5-amino group exclusively directs electrophilic attack to the C4-position, this compound is a highly reliable building block for synthesizing 4,5-disubstituted oxazoles. This predictable regioselectivity is essential when constructing oxazolo[5,4-d]pyrimidine scaffolds—important purine bioisosteres in oncology and virology—ensuring high-purity precursor streams without the burden of regioisomer separation[3].

Dates

Last modified: 08-15-2023

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